![molecular formula C19H22N2O5 B2953431 1-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1448078-22-5](/img/structure/B2953431.png)

1-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)piperidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

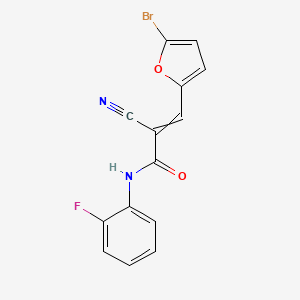

The compound “1-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)piperidine-4-carboxamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many natural products and synthetic molecules . The molecule also contains a piperidine ring, which is a common feature in many pharmaceuticals .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the direct synthesis of 4H-benzo[d][1,3]dioxin-4-one derivatives from salicylic acids and acetylenic esters (both mono- and disubstituted) has been reported . The reaction is mediated by CuI and NaHCO3 in acetonitrile . Room temperature amidation of the synthesized 1,3-benzodioxinones with primary amines readily afforded the corresponding salicylamides in moderate to good yields .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For instance, the crystal structure of a related compound, benzo[d][1,3]dioxol-5-yl-2-(6-methoxynaphthalen-2-yl)propan-2-ol, has been reported . The molecule consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenzene group . The naphthalene ring and 1,2-methylenedioxybenzene ring are not coplanar with a dihedral angle of 53.5 .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the reaction of 1,3-benzodioxinones with primary amines at room temperature readily afforded the corresponding salicylamides .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, the crystal structure of a related compound was found to be orthorhombic, with a = 10.0820 (14) Å, b = 13.1135 (19) Å, c = 20.644 (3) Å, V = 2729.4 Å .Wissenschaftliche Forschungsanwendungen

Anti-acetylcholinesterase Activity

A series of piperidine derivatives, including structures similar to the compound , were synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. The introduction of bulky moieties and specific substitutions significantly increased the activity, suggesting the potential of such compounds in the development of treatments for conditions associated with acetylcholinesterase, such as Alzheimer's disease (Sugimoto et al., 1990).

Antinociceptive and Antioxidant Properties

Novel phenoxy acetyl carboxamides, structurally related to the compound , demonstrated promising antinociceptive and antioxidant activities. These compounds showed significant radical scavenging abilities and elicited good antinociceptive activity in animal models, indicating their potential therapeutic applications in pain management and oxidative stress-related conditions (Manjusha et al., 2022).

Anti-Inflammatory and Analgesic Agents

The synthesis of novel heterocyclic compounds derived from benzodifurans, including structures similar to the compound of interest, showed significant anti-inflammatory and analgesic activities. These compounds were effective in cyclooxygenase inhibition and exhibited promising results in animal models, suggesting their potential as therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020).

HIV-1 Inhibition

Incorporating polar groups into piperidine-4-carboxamide CCR5 antagonists, including compounds structurally similar to the one , resulted in improved metabolic stability and potent inhibition of HIV-1 envelope-mediated membrane fusion. These findings indicate the potential application of such compounds in the development of new treatments for HIV-1 (Imamura et al., 2006).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 1-benzo [1,3]dioxol-5-yl-indoles, have been reported to exhibit anticancer activity against various cancer cell lines . The targets of these compounds are often proteins involved in cell proliferation and survival, such as tubulin .

Mode of Action

For instance, some compounds cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .

Biochemical Pathways

Compounds with similar structures have been found to modulate microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure . This can lead to mitotic blockade and cell apoptosis .

Result of Action

Similar compounds have been found to exhibit potent growth inhibition properties against various cancer cell lines . For instance, they can cause cell cycle arrest and induce apoptosis .

Safety and Hazards

While specific safety and hazard information for “1-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)piperidine-4-carboxamide” is not available in the retrieved papers, similar compounds may have irritant effects on the eyes, skin, and respiratory tract . Therefore, appropriate safety measures such as wearing protective gloves, eye protection, and respiratory protection should be taken when handling these compounds .

Zukünftige Richtungen

The future directions for research on “1-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)piperidine-4-carboxamide” and similar compounds could include further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules . Additionally, further mechanistic studies could be conducted to understand the exact mode of action of these compounds .

Eigenschaften

IUPAC Name |

1-acetyl-N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O5/c1-14(22)21-9-6-15(7-10-21)19(23)20-8-2-3-11-24-16-4-5-17-18(12-16)26-13-25-17/h4-5,12,15H,6-11,13H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBARTXWGOBCCHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)NCC#CCOC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-acetyl-N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)piperidine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(2-hydroxyphenyl)prop-2-enamide](/img/structure/B2953349.png)

![N-(4-chlorophenyl)-2-[(2-pyrrolidin-1-ylethyl)thio]nicotinamide](/img/structure/B2953350.png)

![N-(thiophen-2-ylmethyl)-1-oxa-4-thia-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B2953353.png)

![2-{[1-(2-Cyclopropylbenzoyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2953354.png)

![2-chloro-N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]-4-nitrobenzamide](/img/structure/B2953355.png)

![4-Methyl-2-[4-(6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2953359.png)

![2-(4-(methylsulfonyl)phenyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2953361.png)

![Tert-butyl 2-[4-(8-ethoxy-2-oxochromen-3-yl)-2-oxochromen-7-yloxy]acetate](/img/structure/B2953365.png)

![5-chloro-4-[(4-chlorophenyl)sulfanyl]-2-(4-methylphenyl)-3(2H)-pyridazinone](/img/structure/B2953370.png)